methanone CAS No. 144824-63-5](/img/structure/B134181.png)
[4-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethoxy)phenylmethanone is an organic compound with the molecular formula C14H13NO3. It is characterized by a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-yl methanone moiety.
Preparation Methods
The synthesis of 4-(Methoxymethoxy)phenylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3-pyridinecarboxylic acid.
Methoxymethylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.
Condensation Reaction: The methoxymethoxy-protected benzaldehyde is then subjected to a condensation reaction with 3-pyridinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
4-(Methoxymethoxy)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Antimicrobial Activity : Research indicates that derivatives of 4-(Methoxymethoxy)phenylmethanone show promising antimicrobial properties. A study demonstrated significant inhibition against various bacterial strains, as summarized in the table below:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
This suggests its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines, as illustrated below:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 200 | 80 |
TNF-α | 150 | 50 |
These results indicate its potential utility in treating inflammatory diseases.
Neuroprotective Properties
Emerging evidence suggests that 4-(Methoxymethoxy)phenylmethanone may possess neuroprotective effects. Studies are ongoing to explore its efficacy in neurodegenerative disorders, potentially offering new avenues for treatment.
Structure-Activity Relationship (SAR) Studies
The compound has been utilized in SAR studies to understand how modifications to its structure can influence biological activity. For instance, variations in the methoxy groups and the pyridine ring have been systematically analyzed to optimize potency and selectivity for specific biological targets.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 4-(Methoxymethoxy)phenylmethanone against a panel of bacterial strains. The results confirmed its effectiveness and highlighted the need for further investigation into its mechanism of action.
Study 2: Anti-inflammatory Mechanism
A separate study focused on the anti-inflammatory properties of the compound using cell cultures treated with varying concentrations. The results indicated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(Methoxymethoxy)phenylmethanone can be compared with similar compounds such as:
4-(Methoxymethoxy)phenylmethanone: Similar structure but with the pyridine ring attached at the 2-position.
4-(Methoxymethoxy)phenylmethanone: Similar structure but with the pyridine ring attached at the 4-position.
4-(Methoxymethoxy)phenylethanone: Similar structure but with an ethanone group instead of a methanone group.
Biological Activity
The compound 4-(Methoxymethoxy)phenylmethanone (C13H13N1O3) is a synthetic organic molecule characterized by its unique structural features, including a methoxymethoxy-substituted phenyl ring and a pyridine moiety. This structural arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research indicates that 4-(Methoxymethoxy)phenylmethanone exhibits significant biological activity, particularly in the context of drug development targeting specific diseases. The compound's interactions with biological systems can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit moderate to good antimicrobial properties. For instance, derivatives of related compounds have shown promising inhibitory effects against various pathogens, with IC50 values ranging from 0.2 to 0.57 μM in some cases .
- Receptor Modulation : The compound may act as an allosteric modulator for G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand, potentially leading to fewer side effects compared to traditional drugs .
- Cytotoxicity Studies : In vitro studies have indicated that 4-(Methoxymethoxy)phenylmethanone does not exhibit significant cytotoxicity at concentrations that demonstrate biological activity. This is an essential factor in evaluating the therapeutic potential of the compound .
The mechanism by which 4-(Methoxymethoxy)phenylmethanone exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific receptors or enzymes may lead to modulation of signaling pathways involved in disease processes.
Case Study 1: Antiviral Activity
A study focused on the antiviral potential of compounds structurally similar to 4-(Methoxymethoxy)phenylmethanone found that certain derivatives exhibited significant inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The most potent compound in this series had an IC50 value of 0.09 μM, demonstrating the potential for developing antiviral agents based on similar scaffolds .
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of various derivatives related to 4-(Methoxymethoxy)phenylmethanone. Compounds were tested against a range of bacterial and fungal strains, revealing moderate efficacy with IC50 values indicating promising therapeutic candidates .
Comparative Analysis
To further understand the biological activity of 4-(Methoxymethoxy)phenylmethanone, a comparison with structurally similar compounds was conducted:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methyl-6-phenylethynylpyridine | Contains phenyl and pyridine moieties | Known for mGluR5 antagonism |
4-Aminophenol | Simple phenolic structure | Commonly used as an analgesic |
3-Pyridinemethanol | Contains pyridine and alcohol groups | Exhibits different solubility characteristics |
2-Methoxyphenol | Similar methoxy substitution | Less complex than [4-(Methoxymethoxy)phenyl] |
This comparison highlights that while these compounds share certain structural features, each possesses unique properties influencing their biological activities and applications.
Properties
IUPAC Name |
[4-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-6-4-11(5-7-13)14(16)12-3-2-8-15-9-12/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHRWTMQUQEIEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.